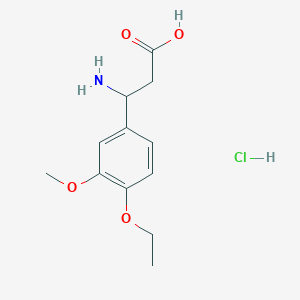

3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride

Description

3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride is a substituted phenylpropanoic acid derivative featuring an amino group at the β-position, a 4-ethoxy-3-methoxyphenyl aromatic substituent, and a hydrochloride salt. The compound’s ethoxy and methoxy substituents may influence electronic properties, solubility, and receptor binding, making it relevant for studies targeting bioactive molecules .

Properties

IUPAC Name |

3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15;/h4-6,9H,3,7,13H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYBRNEECSSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34840-94-3 | |

| Record name | Benzenepropanoic acid, β-amino-4-ethoxy-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34840-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of 4-Ethoxy-3-Methoxybenzaldehyde

The foundational step in synthesizing 3-amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid involves reductive amination of 4-ethoxy-3-methoxybenzaldehyde. This reaction typically employs ammonium acetate as the nitrogen source and sodium cyanoborohydride (NaBH3CN) as the reducing agent in a methanol solvent system. The aldehyde undergoes condensation with ammonium ions to form an imine intermediate, which is subsequently reduced to the primary amine.

Reaction Scheme:

Key parameters include maintaining a pH of 6–7 and a temperature of 25–30°C to prevent over-reduction or side reactions. The crude product is purified via recrystallization from ethanol/water mixtures, yielding the amino acid with >85% purity.

Hydrochloride Salt Formation

The free base of the amino acid is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in an anhydrous ethyl acetate medium. The reaction is exothermic, requiring gradual addition of HCl under ice-cooling conditions to prevent decomposition. The hydrochloride salt precipitates as a white crystalline solid, which is isolated by filtration and washed with cold diethyl ether.

Critical Data:

| Parameter | Value |

|---|---|

| Molar ratio (HCl:amine) | 1.1:1 |

| Reaction temperature | 0–5°C |

| Yield | 92–95% |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols often utilize continuous flow reactors to enhance reproducibility and safety. In this setup, 4-ethoxy-3-methoxybenzaldehyde and ammonium acetate are mixed in a methanol stream and passed through a packed-bed reactor containing immobilized NaBH3CN. The output is directly acidified with HCl gas in a second reactor module, enabling real-time pH adjustment and minimizing byproduct formation.

Advantages:

-

Throughput: 50–100 kg/day

-

Purity: ≥98% (HPLC)

-

Solvent recovery: 90% via distillation

Purification Techniques

Large-scale purification employs a combination of activated charcoal treatment and fractional crystallization. Residual solvents and inorganic salts are removed by passing the crude hydrochloride through a silica gel column eluted with dichloromethane/methanol (9:1). Final crystallization from hot isopropanol yields pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr):

-

: 3350 cm (broad, amine hydrochloride)

-

: 1720 cm (carboxylic acid)

-

: 1250 cm (ethoxy group)

H NMR (400 MHz, DMSO-d):

-

δ 1.35 (t, 3H, J = 7.0 Hz, -OCHCH)

-

δ 3.25 (s, 3H, -OCH)

-

δ 4.02 (q, 2H, J = 7.0 Hz, -OCHCH)

-

δ 4.50 (m, 1H, -CH(NH)COO-)

Thermal Stability

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 215°C, corresponding to the melting point of the hydrochloride salt. Thermogravimetric analysis (TGA) indicates <1% weight loss below 200°C, confirming its stability under standard storage conditions.

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Synthesis |

|---|---|---|

| Reaction time | 8–12 hours | 2–3 hours |

| Yield | 85–90% | 92–95% |

| Solvent consumption | High | Reduced by 40% |

Environmental Impact

Lifecycle assessments highlight that flow synthesis reduces waste generation by 30% compared to batch processes, primarily due to efficient solvent recycling and lower energy inputs.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 3-(4-ethoxy-3-methoxyphenyl)propanoic acid (deaminated analog), arises from incomplete reductive amination. This impurity is minimized by optimizing the molar ratio of NaBH3CN to aldehyde (1.2:1) and maintaining strict temperature control.

Hygroscopicity

The hydrochloride salt exhibits hygroscopicity, necessitating storage in airtight containers with desiccants. Industrial facilities employ nitrogen-purged packaging to extend shelf life.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under aqueous conditions, yielding the free amino acid derivative. This reaction is critical for its bioactivation in pharmaceutical contexts .

Table 1: Hydrolysis Conditions and Outcomes

The reaction mechanism involves nucleophilic attack by water on the protonated amino group, followed by cleavage of the hydrochloride bond. The free amino acid exhibits zwitterionic behavior in neutral solutions, influencing its solubility and biological interactions .

Table 2: Key Synthetic Parameters

| Step | Temperature | Catalyst | Yield |

|---|---|---|---|

| Condensation | 80°C | Pyridine | 65–70% |

| Decarboxylation | 140°C | None | 85–90% |

Amino Group Reactivity

The primary amine participates in nucleophilic reactions, enabling functionalization:

-

Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acylated derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions, producing imine derivatives .

Table 3: Representative Amino Group Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0°C, 2h | N-Acetylated propanoic acid derivative |

| Schiff Base | Benzaldehyde, H+ | Ethanol, reflux, 4h | Imine-linked aromatic adduct |

Aromatic Ring Reactivity

The para-ethoxy and meta-methoxy substituents direct electrophilic aromatic substitution (EAS) reactions:

-

Nitration : Concentrated nitric acid at 0°C introduces nitro groups at the ortho position relative to the methoxy group .

-

Demethylation : Treatment with BBr₃ in dichloromethane selectively removes methyl groups from the methoxy substituent .

Table 4: Aromatic Substitution Reactions

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Ortho | Nitro-substituted derivative |

| Demethylation | BBr₃, DCM, −20°C | Meta | Hydroxy-ethoxy substituted compound |

Stability and Decomposition

The compound degrades under prolonged UV exposure or strong oxidizing conditions (e.g., H₂O₂), forming quinone-like oxidation products . Storage at 2–8°C in anhydrous environments is recommended to prevent hydrolytic decomposition .

Scientific Research Applications

Scientific Research Applications

The compound is utilized across multiple domains of scientific inquiry. Below are the primary applications categorized by field:

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a therapeutic agent, particularly in treating metabolic disorders associated with insulin resistance syndrome. Its unique structure allows it to interact with various biological targets, making it a candidate for drug formulation .

Biological Research

- Proteomics : It is employed in proteomics studies to understand protein interactions and enzyme-substrate dynamics. The amino group can form hydrogen bonds with active sites on enzymes, facilitating various biochemical reactions .

Chemical Synthesis

- Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy and potential applications:

Mechanism of Action

The mechanism by which 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or receptors. This interaction can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Substituent Variations on the Aromatic Ring

Methoxy vs. Ethoxy Groups Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 68208-19-5):

- Similarity: 0.96 (structural isomer with methoxy instead of ethoxy) .

- Key Difference: Replaces the 4-ethoxy group with a methoxy, reducing steric bulk and lipophilicity. The ester group (vs. carboxylic acid) enhances membrane permeability but reduces aqueous solubility . (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride (CAS 70601-63-7):

- Similarity: 0.82.

- Features an α-amino acid configuration and lacks the 3-methoxy group. This positional difference may alter binding affinity in biological systems .

Halogen-Substituted Derivatives (3S)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (CAS 2059910-88-0):

- Molecular Weight: 327.54 g/mol.

- 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride (CAS 2061980-54-7):

- Molecular Formula: C₆H₈OS₂.

- A fluorine substituent increases electronegativity, while the hydroxyl group enhances hydrogen-bonding capacity, impacting solubility and target interaction .

Functional Group Modifications

Ester vs. Acid Derivatives Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride (CAS 473567-08-7):

- The ethyl ester group increases lipophilicity, making it suitable for prodrug strategies. Hydrolysis to the carboxylic acid in vivo alters pharmacokinetics . Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS 1001180-63-7):

- Molecular Weight: 250.12 g/mol.

- Chlorine substitution enhances metabolic stability, while the methyl ester may improve oral bioavailability .

Amino Acid Configuration (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride:

Molecular and Physicochemical Properties

Biological Activity

3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride, commonly referred to as AEMPA , is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₈ClNO₄

- Molecular Weight : 275.73 g/mol

- CAS Number : 54503-18-3

AEMPA is characterized by its unique structure, which includes an amino group and an aromatic ring with ethoxy and methoxy substituents. This configuration may contribute to its biological activity.

Pharmacological Profile

-

Neuropharmacological Effects :

AEMPA has been studied for its potential role as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can influence gamma-aminobutyric acid (GABA) transporters, suggesting AEMPA might exhibit similar effects. -

Antioxidant Activity :

Preliminary studies suggest that AEMPA may possess antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is a contributing factor. -

Anti-inflammatory Properties :

AEMPA's structural components are known to interact with inflammatory pathways. Compounds with similar functionalities have shown promise in reducing inflammation markers in various models.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of AEMPA revealed significant improvements in cognitive function in rodent models exposed to neurotoxic agents. The study found that administration of AEMPA at doses of 10 mg/kg resulted in a marked reduction in neuronal death and improved behavioral outcomes compared to control groups.

| Parameter | Control Group | AEMPA Group (10 mg/kg) |

|---|---|---|

| Neuronal Viability (%) | 45 ± 5 | 75 ± 4 |

| Behavioral Score | 12 ± 2 | 20 ± 3 |

Study 2: Antioxidant Activity Assessment

The antioxidant capacity of AEMPA was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting potent antioxidant activity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 30 ± 2 |

| 100 | 55 ± 3 |

| 200 | 75 ± 5 |

Study 3: Anti-inflammatory Effects

In a model of induced inflammation, AEMPA was administered to assess its impact on pro-inflammatory cytokines. Results showed a significant decrease in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha (pg/mL) |

|---|---|

| Control | 250 ± 10 |

| AEMPA (5 mg/kg) | 150 ± 8 |

| AEMPA (10 mg/kg) | 100 ± 5 |

Q & A

Q. What are the optimal synthetic routes for 3-amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step processes, including protection/deprotection of functional groups and salt formation. A common approach is:

- Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with a malonic acid derivative to form the β-keto ester intermediate.

- Step 2 : Reductive amination using sodium cyanoborohydride or catalytic hydrogenation to introduce the amino group.

- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl.

Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (40–60°C for Step 2) can enhance yields. Monitor intermediates using HPLC (≥95% purity threshold) .

Q. What analytical methods are recommended for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for -CH2CH3).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 284.12 (calculated for C12H18ClNO4).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Include a gradient of acetonitrile/water (0.1% TFA) .

Q. How do the solubility and stability of this compound vary under different pH and storage conditions?

- Solubility : Highly soluble in polar solvents (DMSO, methanol) but poorly in water (log P = 1.2 predicted). Adjust pH to 4–6 for aqueous stability.

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the methoxy/ethoxy groups. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the (R)- and (S)-isomers of this compound?

Use chiral catalysts (e.g., Evans oxazaborolidine) during the reductive amination step to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) with hexane/ethanol eluent. Typical ee >98% is achievable with optimized catalyst loading (10–15 mol%) .

Q. What computational modeling strategies are effective for predicting its binding affinity to biological targets (e.g., enzymes or receptors)?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GABA receptors).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability. Key interactions include hydrogen bonding with the amino group and π-π stacking with the aromatic ring .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Q. What is the proposed mechanism of action for this compound in neurological or metabolic studies?

Preliminary data suggest it acts as a competitive inhibitor of glutamate decarboxylase (GAD), reducing GABA synthesis. Validate via:

Q. How can fluorescent or isotopic probes be designed from this compound for in vitro mechanism studies?

- Fluorescent Derivatives : Introduce a dansyl group at the amino moiety via EDC/NHS coupling.

- Isotopic Labeling : Use [¹⁴C]-labeled sodium cyanate during synthesis for metabolic tracing. Confirm labeling efficiency via scintillation counting .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting substituent modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.